molecular formula C5H8F2O2 B2965510 (1R,2R)-4,4-Difluorocyclopentane-1,2-diol CAS No. 1807938-95-9; 1903430-05-6

(1R,2R)-4,4-Difluorocyclopentane-1,2-diol

Cat. No.: B2965510
CAS No.: 1807938-95-9; 1903430-05-6
M. Wt: 138.114
InChI Key: RQJNPJXCMOLSSC-QWWZWVQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-4,4-Difluorocyclopentane-1,2-diol is a chiral compound with the molecular formula C5H8F2O2. This compound features two fluorine atoms attached to the cyclopentane ring, along with two hydroxyl groups at the 1 and 2 positions. The stereochemistry of the compound is specified by the (1R,2R) configuration, indicating the spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-4,4-Difluorocyclopentane-1,2-diol typically involves the fluorination of cyclopentane derivatives. One common method is the diastereoselective addition of fluorine to a cyclopentene precursor, followed by the introduction of hydroxyl groups through hydrolysis or oxidation reactions. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, and the reactions are typically carried out under controlled temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-4,4-Difluorocyclopentane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form cyclopentane derivatives with different functional groups.

    Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopentanone or cyclopentane carboxylic acid, while substitution reactions can produce a variety of cyclopentane derivatives with different functional groups.

Scientific Research Applications

(1R,2R)-4,4-Difluorocyclopentane-1,2-diol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving fluorinated compounds.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of (1R,2R)-4,4-Difluorocyclopentane-1,2-diol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, leading to altered biological activity. The hydroxyl groups can participate in hydrogen bonding and other interactions that influence the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1,2-Difluorocyclopentane: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.

    (1R,2R)-4,4-Difluorocyclohexane-1,2-diol: Contains an additional carbon in the ring, which can affect its chemical properties and reactivity.

    (1R,2R)-4,4-Difluorocyclopentane-1,2-diamine: Contains amino groups instead of hydroxyl groups, leading to different reactivity and applications.

Uniqueness

(1R,2R)-4,4-Difluorocyclopentane-1,2-diol is unique due to its specific stereochemistry and the presence of both fluorine and hydroxyl groups. This combination of features imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

(1R,2R)-4,4-difluorocyclopentane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2O2/c6-5(7)1-3(8)4(9)2-5/h3-4,8-9H,1-2H2/t3-,4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQJNPJXCMOLSSC-QWWZWVQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CC1(F)F)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CC1(F)F)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1903430-05-6
Record name rac-(1R,2R)-4,4-difluorocyclopentane-1,2-diol
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